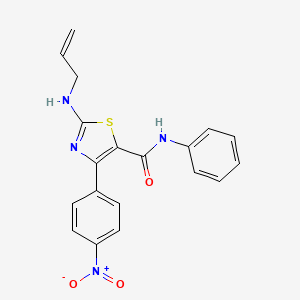

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide, also known as ANIT-791, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of thiazole derivatives and has a molecular formula of C19H15N3O3S.

Applications De Recherche Scientifique

Synthesis and Structural Optimization : Compounds like N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide have been synthesized, with distinct structural features of c-Met inhibitors, including a '5 atoms regulation' and a long chain forming a hydrogen bond donor or acceptor (Chu, Rao, Zheng, & Xu, 2021).

Radiosensitizers and Cytotoxins : Research on nitrothiophenes with N-(omega-aminoalkyl) side chains, including N-(oxiranylmethyl)nitrothiazole-5-carboxamides synthesized from N-allylamide, demonstrated their potential as radiosensitizers for hypoxic mammalian cells and selective bioreductively activated cytotoxins (Threadgill, Webb, O'Neill, et al., 1991).

Antitubercular Activity : Thiazolidine derivatives synthesized from 2-amino-5-nitrothiazole showed promising antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, & Srivastava, 2013).

Antiviral and Inhibitory Activities : Studies on thiazole C-nucleosides, including 2-D-ribofuranosylthiazole-4-carboxamide and related compounds, found significant antiviral activities and inhibitory effects on purine nucleotide biosynthesis (Srivastava, Pickering, Allen, et al., 1977).

Catalytic Synthesis : Efficient synthesis methods involving copper-catalyzed intramolecular cyclization of functionalized enamides have been developed for creating compounds like 2-phenyl-4,5-substituted oxazoles (Kumar, Saraiah, Misra, & Ila, 2012).

Anticancer Agents : Certain 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines, indicating the importance of specific structural modifications for enhanced activity (Aliabadi, Shamsa, Ostad, et al., 2010).

Antineoplastic Activity : Pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including 5-allylamino analogues, showed notable antineoplastic activity and ribonucleotide reductase inhibition (Liu, Lin, Cory, et al., 1996).

Propriétés

IUPAC Name |

4-(4-nitrophenyl)-N-phenyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-2-12-20-19-22-16(13-8-10-15(11-9-13)23(25)26)17(27-19)18(24)21-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,20,22)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZZMNNVRZAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)